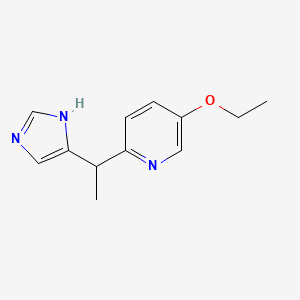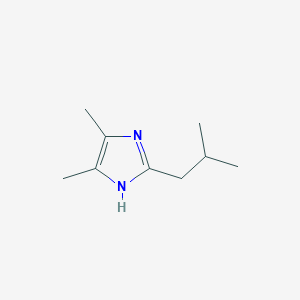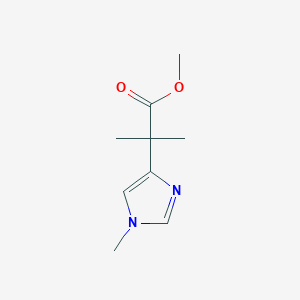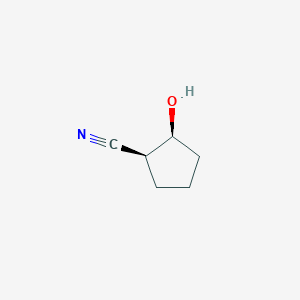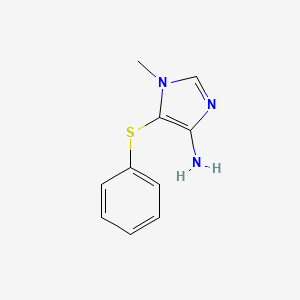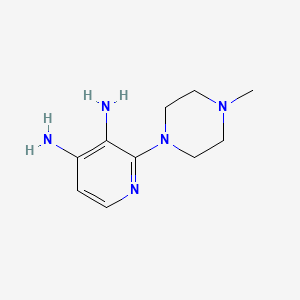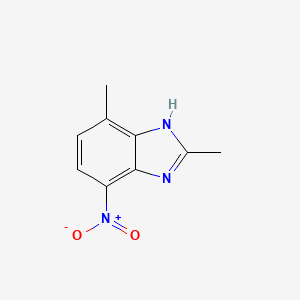![molecular formula C14H24N2 B15198692 N-[2-(aminomethyl)benzyl]-N,N-dipropylamine](/img/structure/B15198692.png)
N-[2-(aminomethyl)benzyl]-N,N-dipropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine is an organic compound that belongs to the class of amines It features a benzyl group substituted with an aminomethyl group at the ortho position and a propylpropan-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 2-(aminomethyl)benzyl chloride, is reacted with an appropriate amine under basic conditions to form the benzylamine intermediate.
Alkylation: The benzylamine intermediate is then subjected to alkylation with propylpropan-1-amine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and alcohols.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Wissenschaftliche Forschungsanwendungen
N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(aminomethyl)benzyl)-N-methylpropan-1-amine
- N-(2-(aminomethyl)benzyl)-N-ethylpropan-1-amine
- N-(2-(aminomethyl)benzyl)-N-butylpropan-1-amine
Uniqueness
N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine is unique due to its specific substitution pattern and the presence of both benzyl and propylpropan-1-amine moieties. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H24N2 |
|---|---|
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
N-[[2-(aminomethyl)phenyl]methyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C14H24N2/c1-3-9-16(10-4-2)12-14-8-6-5-7-13(14)11-15/h5-8H,3-4,9-12,15H2,1-2H3 |
InChI-Schlüssel |
ZXFWHBYCFOFUOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CC1=CC=CC=C1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


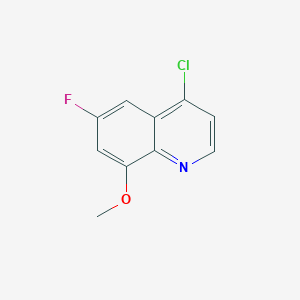
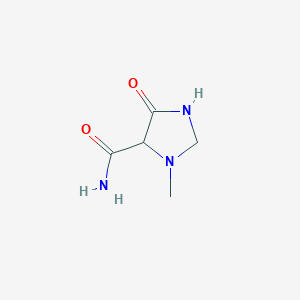
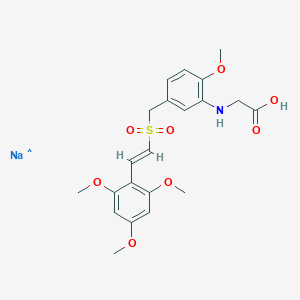

![3,3'-Bis(2,4,6-tri-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B15198649.png)
![(1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one](/img/structure/B15198664.png)
